Potassium (4-methyl-1-naphthalene)trifluoroborate
Overview
Description
Potassium (4-methyl-1-naphthalene)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Mechanism of Action
Target of Action
Potassium (4-methyl-1-naphthalene)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are the boronic acids, boronate esters, and organoboranes used in Suzuki–Miyaura-type reactions .
Mode of Action
This compound interacts with its targets by offering several advantages over the corresponding boronic acids and esters . It is moisture- and air-stable and remarkably compliant with strong oxidative conditions . This compound can proceed with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve C–C bond forming reactions . The compound’s interaction with its targets leads to changes in these pathways, resulting in more efficient reactions due to its stability and compatibility with oxidative conditions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reagent in organic synthesis . Its stability and compatibility with oxidative conditions make it a valuable tool in various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as moisture and air . The compound is moisture- and air-stable, which means it can maintain its efficacy and stability in a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (4-methyl-1-naphthalene)trifluoroborate can be synthesized through a reaction involving potassium fluoride and the corresponding boronic acid or boronate ester. The reaction typically occurs in the presence of a suitable solvent such as tetrahydrofuran (THF) and under an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
where ( R ) represents the 4-methyl-1-naphthalene group.
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Potassium (4-methyl-1-naphthalene)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .
Scientific Research Applications
Potassium (4-methyl-1-naphthalene)trifluoroborate has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for various biological studies.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Potassium (1-naphthalene)trifluoroborate
- Potassium (2-naphthalene)trifluoroborate
- Potassium (4-methylphenyl)trifluoroborate
Uniqueness
Potassium (4-methyl-1-naphthalene)trifluoroborate is unique due to its specific structural features, which provide distinct reactivity and selectivity in chemical reactions. Its stability and ease of handling make it a preferred choice over other similar compounds .
Properties
IUPAC Name |
potassium;trifluoro-(4-methylnaphthalen-1-yl)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3.K/c1-8-6-7-11(12(13,14)15)10-5-3-2-4-9(8)10;/h2-7H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIUPDNTOPJMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C2=CC=CC=C12)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635794 | |
Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-55-1 | |
Record name | Potassium trifluoro(4-methylnaphthalen-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.